molecular formula C18H16N2O2 B1415454 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester CAS No. 1310684-33-3

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester

Cat. No.: B1415454
CAS No.: 1310684-33-3
M. Wt: 292.3 g/mol
InChI Key: NYHALBSLJAJSOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester typically involves the condensation of aryl-1,2-diamine with benzyl in the presence of a phosphate-based catalyst such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C18H16N2O2
  • Molecular Weight : 292.33 g/mol
  • CAS Number : 1310684-33-3

The compound features a quinoxaline core structure, which is known for its diverse biological activities. The benzyl ester group enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in disease processes. The compound has shown potential as an inhibitor for certain enzymes, which may contribute to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the growth of various bacterial strains. The mechanism involves the induction of oxidative stress and disruption of cellular integrity in pathogens like Entamoeba histolytica .

Anticancer Properties

This compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

Comparative Studies

A comparison with similar compounds reveals distinct advantages for this compound:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighEnhanced solubility due to benzyl ester
Quinoxaline-2-carboxylic acidLowModerateSimpler structure
2,3-DimethylquinoxalineLowLowLess complex functional groups

Study on Antiamoebic Activity

In a study focusing on the antiamoebic effects of quinoxaline derivatives, it was found that certain compounds exhibited IC50 values lower than traditional treatments like metronidazole. The study highlighted structural modifications that enhanced biological activity, suggesting potential pathways for further development in treating amoebiasis .

Study on Anticancer Effects

Another significant study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a substantial reduction in cell viability at submicromolar concentrations, demonstrating its potential as a therapeutic agent against breast cancer .

Properties

IUPAC Name

benzyl 3,7-dimethylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-12-8-9-15-16(10-12)20-17(13(2)19-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHALBSLJAJSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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